

# CAS number and molecular structure of methyl chlorothioformate

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## Compound of Interest

Compound Name: Methyl chlorothioformate

CAS No.: 18369-83-0

Cat. No.: B104577

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An In-Depth Technical Guide to **S-Methyl Chlorothioformate**: Synthesis, Reactivity, and Safe Handling for Pharmaceutical Research

## Introduction

**S-Methyl chlorothioformate** (CAS No. 18369-83-0) is a highly reactive acyl chloride derivative that serves as a potent electrophile in organic synthesis. While structurally simple, its utility in constructing more complex molecular architectures, particularly thiocarbonyl compounds, has positioned it as a valuable reagent for researchers in medicinal chemistry and drug development. The ability to efficiently introduce the methyl thionoester moiety opens avenues for novel synthetic pathways and the creation of diverse compound libraries for lead optimization.

This guide, designed for chemists and drug development professionals, provides a comprehensive overview of **S-methyl chlorothioformate**, moving beyond basic data to explore the causality behind its synthesis and application. We will detail a scalable, field-proven production protocol, elucidate its primary reactivity with organometallic reagents, and establish

a framework for its safe handling and storage, ensuring that its synthetic potential can be harnessed responsibly and effectively.

## Part 1: Core Molecular and Physicochemical Properties

A foundational understanding of a reagent's intrinsic properties is paramount before its use in any experimental context. These identifiers and physical characteristics dictate handling, storage, and analytical procedures.

### Chemical Identity

The following table summarizes the key identifiers for **S-methyl chlorothiolformate**.

Identifier	Value
CAS Number	18369-83-0[1][2]
Molecular Formula	C <sub>2</sub> H <sub>3</sub> ClOS[1][2]
Molecular Weight	110.56 g/mol [1][2]
IUPAC Name	S-methyl carbonochloridothioate[1]
Common Synonyms	Methyl chlorothiolformate, S-Methyl chlorothioformate, Methyl thiolchloroformate[1][2]
Canonical SMILES	O=C(Cl)SC[2]
InChIKey	YPSUCTSXOROPBS-UHFFFAOYSA-N[2]

### Molecular Structure

The structure of **S-methyl chlorothiolformate** features a central carbonyl group bonded to both a chlorine atom and a thiomethyl group. This arrangement is key to its reactivity, with the C-Cl bond being highly susceptible to nucleophilic attack.

#### *S-Methyl Chlorothiolformate Structure*

## Physicochemical Data

The physical properties of **S-methyl chlorothioformate** are critical for its purification, handling, and storage. It is a volatile and flammable liquid, necessitating specific laboratory controls.

Property	Value
Boiling Point	107.6 °C at 760 mmHg[1]
Density	1.315 g/cm <sup>3</sup> [1]
Flash Point	31.1 °C[1]
Refractive Index	1.487[1]

## Anticipated Spectroscopic Profile

While a dedicated public database of its complete spectra is not readily available, an experienced chemist can predict the key spectroscopic features based on its molecular structure. This predictive analysis is crucial for reaction monitoring and product confirmation.

- <sup>1</sup>H NMR: A single, sharp peak is expected for the three equivalent protons of the S-methyl (S-CH<sub>3</sub>) group. Its chemical shift would likely appear in the range of 2.0-3.0 ppm, downfield from typical alkane signals due to the deshielding effect of the adjacent sulfur atom and carbonyl group.
- <sup>13</sup>C NMR: Two distinct signals are anticipated. The methyl carbon (S-CH<sub>3</sub>) would appear in the aliphatic region, while the carbonyl carbon (C=O) would be significantly downfield, typically in the 160-180 ppm range, characteristic of an acyl chloride derivative.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride would be the most prominent feature, expected around 1770-1815 cm<sup>-1</sup>. The presence of the C-S bond would show weaker absorptions in the fingerprint region.
- Mass Spectrometry (MS): The molecular ion peak (M<sup>+</sup>) would be observed. A characteristic isotopic pattern for one chlorine atom ([M]<sup>+</sup> and [M+2]<sup>+</sup> in an approximate 3:1 ratio) would be

a definitive feature for confirming the compound's identity. Common fragmentation patterns would likely involve the loss of Cl (M-35/37) and the thiomethyl group (M-47).

## Part 2: Scalable Laboratory Synthesis

### Rationale for In-House Synthesis

**S-methyl chlorothioformate** is not always commercially available in multi-gram quantities at a cost-effective price point.[3] For research programs requiring this reagent for library synthesis or scale-up campaigns, developing a reliable and scalable in-house protocol is often a strategic necessity. The procedure outlined below is optimized for a 100-gram scale, providing a robust pathway from common starting materials.[3][4]

### Reaction Scheme: Synthesis from Thiophosgene

The synthesis proceeds via the reaction of thiophosgene with one equivalent of methanol. The reaction is typically performed in an inert solvent at reduced temperature to control the exotherm and selectivity.

#### *Thionoester Synthesis Workflow*

### Representative Experimental Protocol: Synthesis of Methyl Thionobenzoate

This protocol demonstrates the coupling of **S-methyl chlorothioformate** with a commercially available Grignard reagent. [3][5]

- **Reactor Setup:** In a flame-dried, three-necked flask under an inert atmosphere, add a solution of **S-methyl chlorothioformate** (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Grignard Addition:** Slowly add a solution of phenylmagnesium bromide (PhMgBr, ~1.0-1.2 equivalents) in THF dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

- **Reaction Monitoring:** Stir the mixture at -78 °C. The reaction is typically complete within 1-2 hours and can be monitored by TLC.
- **Quenching:** Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution while the flask is still in the cold bath.
- **Extraction & Purification:** Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. This procedure has been reported to yield the product in high (e.g., 83%) preparative yield. [3][5]

## Part 4: Safety, Handling, and Storage

The high reactivity of **S-methyl chlorothioformate** is matched by its significant hazards. Strict adherence to safety protocols is non-negotiable.

### Hazard Identification

The compound presents multiple acute hazards. [6]

Hazard Class	Description	GHS Statement
Flammability	<b>Highly flammable liquid and vapor.</b> [6]	<b>H225</b>
Acute Toxicity	Fatal if inhaled. [6]	H330
Corrosivity	Causes severe skin burns and eye damage. [6]	H314
Acute Toxicity	Harmful if swallowed or in contact with skin.	H302 + H312

| Other | Lachrymator (causes tearing). | - |

## Engineering Controls and Personal Protective Equipment (PPE)

To mitigate these risks, a multi-layered safety approach is required.

- Engineering Controls:
  - All work must be conducted in a certified chemical fume hood to prevent inhalation of fatal vapors. [7] \* Use explosion-proof electrical and ventilation equipment. [7] \* Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors. [7]\* Personal Protective Equipment (PPE):
  - Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use. [6] \* Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch). [6] \* Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. \* Respiratory Protection: For any operations outside of a fume hood (which is strongly discouraged) or in case of ventilation failure, a self-contained breathing apparatus (SCBA) is required. [6]

## Safe Handling and Storage Protocol

- Preparation: Before handling, ensure an eyewash station and safety shower are immediately accessible. [7]Clear the work area of incompatible materials.
- Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, alcohols, and metals. [7]3. Dispensing: Use only non-sparking tools. Transfer liquids via syringe or cannula under an inert atmosphere to prevent exposure to air and moisture.
- Waste Disposal: Dispose of waste and contaminated materials in sealed, labeled containers as hazardous waste, following all local and institutional regulations. [6]5. Storage: Store locked up in a cool, dry, and well-ventilated place, away from heat and ignition sources. [7]The container must be kept tightly closed. [7]A refrigerated, fireproof cabinet is recommended.

## Conclusion

**S-Methyl chlorothioformate** is a potent and versatile reagent that provides a direct and scalable route to thionoesters, which are of significant interest in pharmaceutical and agrochemical research. Its utility is defined by its high electrophilicity, which, when paired with carefully selected nucleophiles like Grignard reagents, enables efficient C-C bond formation under controlled conditions. However, its synthetic advantages are intrinsically linked to its significant hazards. By adopting the expert-validated protocols for synthesis, application, and handling outlined in this guide, researchers can safely and effectively leverage the power of this reagent to advance their discovery programs.

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## Sources

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